N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that features a benzodioxole moiety, a sulfonyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, including the formation of the benzodioxole ring, sulfonylation, and coupling with glycinamide. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Contains a benzodioxole ring with a nitro group and an ethanol moiety.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Features a benzodioxole ring with a hexa-3,5-dien-2-one chain.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of a benzodioxole ring, a sulfonyl group, and a glycinamide backbone, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H26N2O6S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C25H26N2O6S/c1-18-8-10-22(31-2)24(14-18)34(29,30)27(13-12-19-6-4-3-5-7-19)16-25(28)26-20-9-11-21-23(15-20)33-17-32-21/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,26,28) |
InChI Key |
YJMXJLJDYTZYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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